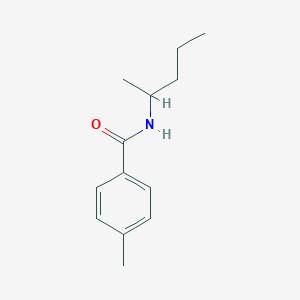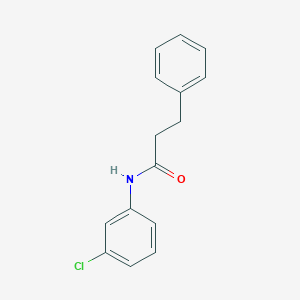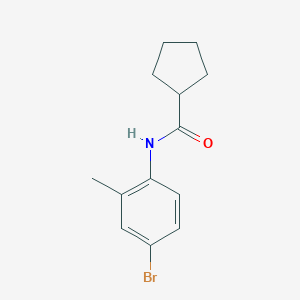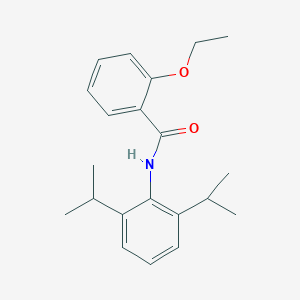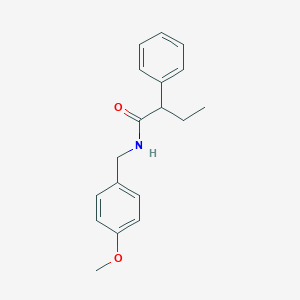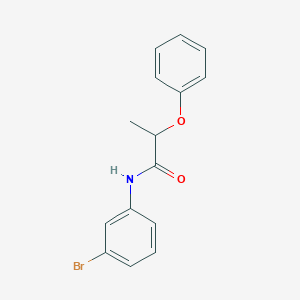
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide, also known as CEMB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is commonly used as a tool compound in various research studies.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide may prevent the growth and proliferation of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has also been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has several advantages as a tool compound in scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It has also been shown to have potent activity against cancer cells and neuroprotective effects, making it a useful tool in cancer and neuroscience research.
However, there are also some limitations to the use of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain types of experiments. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions, which may limit its generalizability to other systems.
Future Directions
There are several future directions for research on 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective analogs of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide for use in cancer and neuroscience research. Another area of interest is the elucidation of the mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide, which may lead to the development of new therapeutic targets. Finally, the use of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide in combination with other compounds may lead to the development of more effective cancer and neuroprotective therapies.
Synthesis Methods
The synthesis of 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-ethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain pure 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide.
Scientific Research Applications
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide has also been used in studies related to Parkinson's disease and Alzheimer's disease, where it has been shown to have neuroprotective effects.
properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
5-chloro-N-(4-ethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-3-11-4-7-13(8-5-11)18-16(19)14-10-12(17)6-9-15(14)20-2/h4-10H,3H2,1-2H3,(H,18,19) |
InChI Key |
FTVLTSPKIWFUMC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





